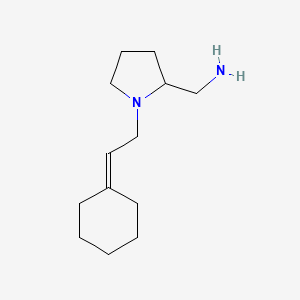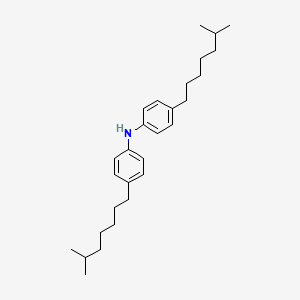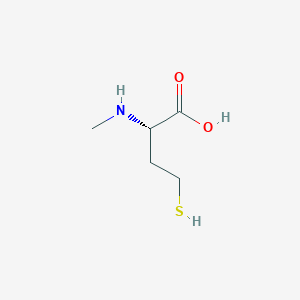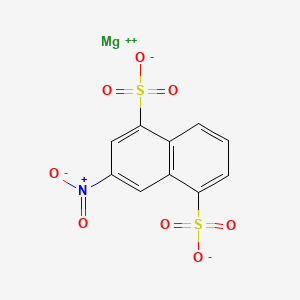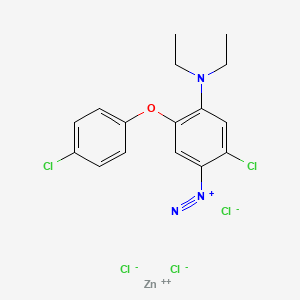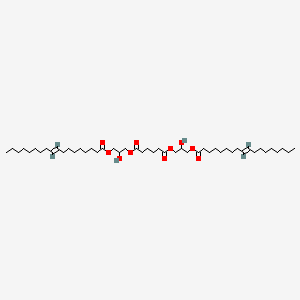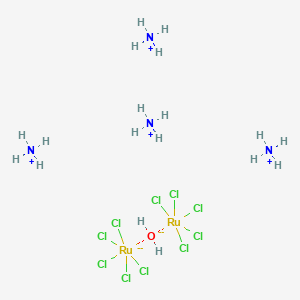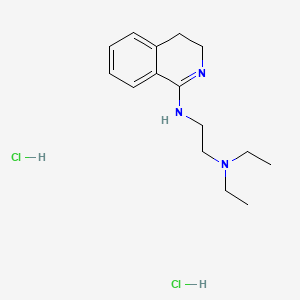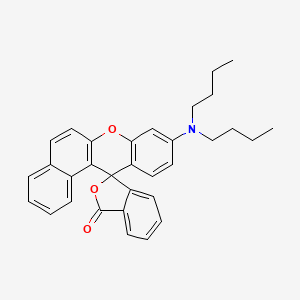
9-(Dibutylamino)spiro(12H-benzo(a)xanthene-12,1'(3'H)-isobenzofuran)-3'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 286-754-3, also known as dipropylene glycol diacrylate, is a chemical compound with the molecular formula C12H18O5. It is commonly used in various industrial applications due to its unique properties, including its ability to form polymers and its reactivity with other chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipropylene glycol diacrylate is synthesized through the esterification of dipropylene glycol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, dipropylene glycol diacrylate is produced in large quantities using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The process involves the continuous feeding of dipropylene glycol and acrylic acid into the reactor, along with the catalyst, and the continuous removal of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Dipropylene glycol diacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of initiators such as peroxides or ultraviolet light, forming cross-linked polymers.
Addition Reactions: It can react with nucleophiles, such as amines or thiols, through Michael addition reactions.
Hydrolysis: It can hydrolyze in the presence of water and an acid or base catalyst, breaking down into dipropylene glycol and acrylic acid.
Common Reagents and Conditions
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Addition Reactions: Nucleophiles such as primary amines or thiols are used, often under mild conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed
Polymerization: Cross-linked polymers with various applications in coatings, adhesives, and sealants.
Addition Reactions: Adducts formed by the addition of nucleophiles to the acrylate groups.
Hydrolysis: Dipropylene glycol and acrylic acid.
Wissenschaftliche Forschungsanwendungen
Dipropylene glycol diacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of hydrogels for drug delivery systems.
Medicine: Utilized in the formulation of dental materials and medical adhesives.
Industry: Applied in the production of coatings, inks, and adhesives due to its excellent film-forming properties.
Wirkmechanismus
The mechanism of action of dipropylene glycol diacrylate primarily involves its reactivity with other chemicals to form polymers or adducts. The acrylate groups in the compound can undergo polymerization or addition reactions, leading to the formation of cross-linked networks or adducts with nucleophiles. These reactions are facilitated by the presence of initiators or catalysts, which help to activate the acrylate groups and promote the desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Dipropylene glycol diacrylate can be compared with other similar compounds, such as:
Tripropylene glycol diacrylate: Similar in structure but with an additional propylene glycol unit, leading to different physical properties and reactivity.
Ethylene glycol diacrylate: Contains ethylene glycol instead of dipropylene glycol, resulting in different polymerization behavior and applications.
Butylene glycol diacrylate: Contains butylene glycol, offering different mechanical properties in the resulting polymers.
Dipropylene glycol diacrylate is unique due to its balance of reactivity and physical properties, making it suitable for a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
85391-02-2 |
|---|---|
Molekularformel |
C32H31NO3 |
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
9'-(dibutylamino)spiro[2-benzofuran-3,12'-benzo[a]xanthene]-1-one |
InChI |
InChI=1S/C32H31NO3/c1-3-5-19-33(20-6-4-2)23-16-17-27-29(21-23)35-28-18-15-22-11-7-8-12-24(22)30(28)32(27)26-14-10-9-13-25(26)31(34)36-32/h7-18,21H,3-6,19-20H2,1-2H3 |
InChI-Schlüssel |
PJHKDRUZMMAVQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


